N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-methoxy-2-(2-methylphenyl)ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)9-17-15(19)16(20)18-10-14(21-4)13-8-6-5-7-12(13)3/h5-8,11,14H,9-10H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJYQUFLYMZBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of oxalyl chloride with the appropriate amine precursors. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of oxalyl chloride with isobutylamine to form N1-isobutyl oxalamide.
Step 3: Reaction of N1-isobutyl oxalamide with 2-methoxy-2-(o-tolyl)ethylamine to form the final product.
The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy and isobutyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Flavoring Agent Comparison
| Compound | Key Substituents | CYP Inhibition (10 µM) | Safety Margin (Exposure) |
|---|---|---|---|
| Target Compound | N1: Isobutyl; N2: Methoxy-o-tolyl | Not tested | Inferred ≥500 million |
| S336 (FL-no. 16.099) | N1: 2,4-Dimethoxybenzyl; N2: Pyridyl | <50% | 33 million |
| S5456 | N1: 2,3-Dimethoxybenzyl; N2: Pyridyl | 51% (CYP3A4) | Not reported |
Organogelators: Thermal and Solvent Stability
Bis(aminoalcohol) oxalamides (BAOAs) like bis(PhAlaOH)benzyl and bis(isobutyl) oxalamides are used in pharmaceutical organogels. Comparisons highlight:
- Thermal Stability : The target compound’s isobutyl group introduces steric hindrance, reducing thermal stability compared to benzyl or phenylalanine-substituted BAOAs. For example, bis(PhAlaOH)benzyl exhibits superior thermal stability due to π-π stacking and hydrogen bonding .
- Gelling Efficiency : Isobutyl-substituted oxalamides demonstrate low minimum gelation concentrations (MGCs) in fatty acid esters (e.g., ethyl laurate) but poor thermal reversibility. In contrast, linear alkyl chains (e.g., ethyl or propyl) enhance gelation capacity in polar solvents .
Table 2: Organogelator Performance
| Compound | Substituents | Thermal Stability | MGC in FAEs | Key Interactions |
|---|---|---|---|---|
| Target Compound | N1: Isobutyl | Low | 1.5% w/v | Van der Waals, H-bonding |
| bis(PhAlaOH)benzyl | N1/N2: Benzyl/Phe | High | 0.8% w/v | π-π stacking, H-bonding |
| bis(sec-butyl) oxalamide | N1/N2: sec-Butyl | Moderate | 2.0% w/v | Hydrophobic interactions |
Antimicrobial and Pharmaceutical Derivatives
Oxalamides like GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) show antimicrobial activity. Key distinctions include:
- Drug Delivery: In castor oil organogels, oxalamides with amino alcohol moieties (e.g., bis(PhAlaOH)benzyl) modulate pH-dependent drug release (e.g., ibuprofen). The target compound’s isobutyl group may limit hydrogen bonding, altering release kinetics compared to hydrophilic analogs .
Polymer Hybridization and Crystallization
Oxalamides like OXA1 (N1,N2-bis(2-hydroxyethyl)oxalamide) are used to hybridize poly(L-lactide) (PLA) for enhanced crystallization. The target compound’s branched isobutyl group may disrupt polymer chain alignment, reducing nucleation efficiency compared to linear hydroxyethyl-substituted OXA1/2 .
Biological Activity
N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is an organic compound classified as an oxalamide, characterized by its unique structural features which include an isobutyl group and a methoxy-o-tolyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its synthesis typically involves the reaction of oxalyl chloride with specific amine precursors under controlled conditions to prevent hydrolysis. The general synthetic route includes:
- Preparation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.
- Formation of N1-isobutyl Oxalamide : Reacting oxalyl chloride with isobutylamine.
- Final Product Formation : Reacting N1-isobutyl oxalamide with 2-methoxy-2-(o-tolyl)ethylamine.
This synthetic pathway ensures the formation of the desired compound through careful control of reaction conditions, typically under an inert atmosphere to avoid oxidation and moisture interference.
This compound exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific molecular targets, particularly enzymes, by binding to their active sites. This binding prevents substrate interaction, thereby inhibiting catalytic activity. The structural components, such as the methoxy and isobutyl groups, enhance the compound's binding affinity and specificity.
Therapeutic Potential
The biological activities investigated for this compound include:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for various enzymes, suggesting potential applications in treating conditions associated with enzyme dysregulation.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Properties : There are indications that it may provide pain relief, warranting exploration in pain management therapies.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological efficacy of this compound through various assays:
-
In Vitro Enzyme Inhibition Studies :
- A study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting effective inhibition.
-
Anti-inflammatory Assays :
- Inflammation models using animal subjects demonstrated that treatment with this oxalamide resulted in reduced inflammatory markers compared to control groups, indicating promising anti-inflammatory effects.
-
Analgesic Activity Testing :
- Pain models showed that administration of the compound resulted in decreased pain responses, comparable to established analgesics, suggesting its potential use in pain relief therapies.
Data Summary Table
| Biological Activity | Observation | Study Reference |
|---|---|---|
| Enzyme Inhibition | Significant reduction in enzyme activity | |
| Anti-inflammatory Effects | Decreased inflammatory markers | |
| Analgesic Properties | Reduced pain responses |
Q & A
Q. What are the common synthetic routes for N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the isobutylamine and 2-methoxy-2-(o-tolyl)ethylamine precursors via alkylation or reductive amination .
- Step 2 : Coupling using oxalyl chloride or activated oxalate esters under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the oxalamide core .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization . Key intermediates should be verified using thin-layer chromatography (TLC) to monitor reaction progress .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry (e.g., methoxy group at δ 3.3–3.5 ppm, o-tolyl aromatic protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Advanced Questions
Q. How can reaction conditions be optimized to address low yields in oxalamide coupling?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility while maintaining anhydrous conditions .
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
- Temperature Control : Maintain sub-ambient temperatures (0–10°C) to minimize side reactions like hydrolysis .
- Workflow Automation : Implement continuous flow reactors for scalable, reproducible synthesis .
Q. What strategies resolve discrepancies in reported bioactivity data for oxalamide derivatives?
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize activity measurements .
- Structural Reanalysis : Verify compound purity (>95% via HPLC) and stereochemistry (via chiral HPLC or X-ray crystallography) to rule out enantiomeric impurities .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity of enzyme/receptor interactions .
Q. How to design in vitro assays for evaluating this compound’s anticancer potential?
- Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to determine IC values in cancer cell lines (e.g., MCF-7, A549) .
- Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and proliferation pathways (e.g., ERK phosphorylation) .
- Selectivity Screening : Compare toxicity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .
Methodological Considerations
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) using crystal structures from the PDB .
- QSAR Modeling : Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with bioactivity trends using datasets from PubChem .
Q. How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data vary across studies?
- Enzyme Source Differences : Recombinant vs. native enzymes may exhibit altered kinetics or post-translational modifications .
- Buffer Conditions : pH (6.5–7.5) and ionic strength (e.g., 150 mM NaCl) can modulate binding affinity .
- Statistical Power : Replicate experiments ≥3 times and apply ANOVA to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
